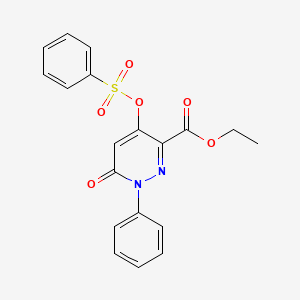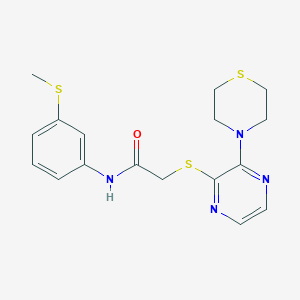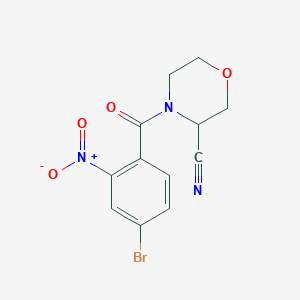
Ethyl 4-(benzenesulfonyloxy)-6-oxo-1-phenylpyridazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups. It has an ethyl ester group (-COOC2H5), a benzenesulfonyloxy group (-OSO2C6H5), a pyridazine ring (a six-membered ring with two nitrogen atoms), and a phenyl group (C6H5). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic rings (benzene and pyridazine) suggests that the compound could have a planar structure. The ethyl ester group could introduce some rotational freedom, depending on its position in the molecule .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions, depending on the conditions. The ester group could undergo hydrolysis or transesterification. The sulfonyloxy group could participate in substitution reactions. The pyridazine ring could undergo electrophilic substitution or other ring-modifying reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups (like the ester and the sulfonyloxy group) could make the compound soluble in polar solvents .Scientific Research Applications
Synthesis and Biological Activities
Ethyl 4-(benzenesulfonyloxy)-6-oxo-1-phenylpyridazine-3-carboxylate and related compounds play a significant role in the synthesis of complex organic molecules with potential biological activities. These compounds are intermediates in the synthesis of various heterocyclic compounds, which have been explored for their antimicrobial and cytotoxic properties. For example, the synthesis of benzocarbazoloquinones involves oxidative cyclization processes that highlight the versatility of related sulfonyloxy intermediates in facilitating complex transformations (Rajeswaran & Srinivasan, 1994). Similarly, compounds bearing the oxazinone and pyridine moieties have been synthesized and evaluated for their biological activities, including antimicrobial and cytotoxic effects against cancer cell lines (Khalid et al., 2016).
Chemistry and Mechanisms
The chemical behavior and reaction mechanisms of compounds containing the ethyl 4-(benzenesulfonyloxy) moiety have been extensively studied. These studies provide insights into nucleophilic reactions, cyclization processes, and the synthesis of novel heterocyclic compounds. For instance, the nucleophilic reactions of 3-benzenesulfonyloxyalloxazine and its analogs offer a deeper understanding of how these compounds react with different nucleophiles to produce a variety of heterocyclic structures (Hamby & Bauer, 1987). Additionally, the facile synthesis approaches for creating substituted 3,4-dihydro-2H-benzo[b][1,4]oxazinones showcase the potential of using ethyl 4-(benzenesulfonyloxy)-related compounds as key intermediates in producing pharmacologically relevant structures (Lin et al., 2016).
Advanced Organic Synthesis Techniques
The research also highlights advanced techniques in organic synthesis, including one-pot multicomponent reactions, which are efficient methodologies for constructing complex molecules from simpler precursors. These techniques are exemplified in the synthesis of ethyl 4-(benzenesulfonyloxy)-6-oxo-1-phenylpyridazine-3-carboxylate derivatives and their use in generating new chemical entities with potential therapeutic applications (Duan et al., 2013).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
ethyl 4-(benzenesulfonyloxy)-6-oxo-1-phenylpyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O6S/c1-2-26-19(23)18-16(27-28(24,25)15-11-7-4-8-12-15)13-17(22)21(20-18)14-9-5-3-6-10-14/h3-13H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSIIIUHKDBOHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chlorothieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2834369.png)

![(4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-1-yl)methanol](/img/structure/B2834375.png)
![2-[(E)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2834376.png)
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,5-dimethoxybenzamide](/img/structure/B2834378.png)
![N-(2-Cyano-3,3-dimethylbutan-2-yl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B2834379.png)
methanone](/img/structure/B2834380.png)

![N-[(dimethylamino)methylene]-N'-(2,6-dimethylphenyl)thiourea](/img/structure/B2834382.png)

![3,3-dimethyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide](/img/structure/B2834384.png)

![4-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2834389.png)